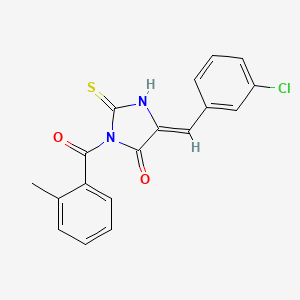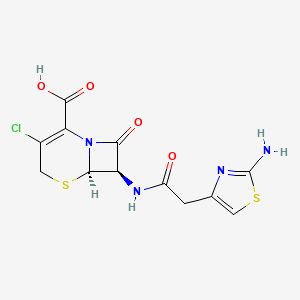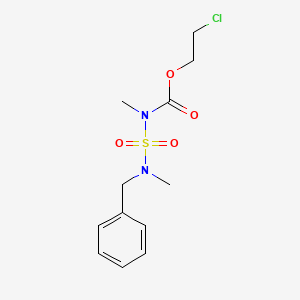
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide is a chemical compound with the molecular formula C19H23N3O3 It is known for its unique structure, which includes an amidinophenoxy group linked to a benzenecarboxamide moiety through a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(Pentyl)oxybenzenecarboxamide: This intermediate can be synthesized by reacting 4-hydroxybenzenecarboxamide with pentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amidinophenoxy Group: The amidinophenoxy group can be introduced by reacting the intermediate with 4-amidinophenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide involves its interaction with specific molecular targets. The amidinophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The benzenecarboxamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamidine: A compound with a similar amidinophenoxy structure, used as an antimicrobial agent.
Benzamidine derivatives: Compounds with similar amidine groups, known for their enzyme inhibitory properties.
Uniqueness
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable tool in various research applications, offering advantages over other similar compounds in terms of specificity and efficacy.
Propriétés
Numéro CAS |
155914-97-9 |
|---|---|
Formule moléculaire |
C19H23N3O3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzamide |
InChI |
InChI=1S/C19H23N3O3/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H2,22,23) |
Clé InChI |
JUXMLCDTXKRLHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)
